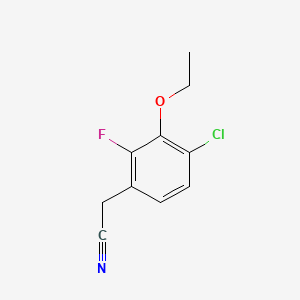

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Description

Overview of Halogenated Phenylacetonitriles in Chemical Research

Halogenated phenylacetonitriles represent a crucial class of compounds in contemporary organic chemistry, serving as versatile building blocks for pharmaceutical intermediates and specialty chemical applications. These compounds are characterized by the presence of halogen atoms attached to aromatic rings bearing acetonitrile functional groups, creating unique electronic and steric environments that influence their reactivity patterns. The phenylacetonitrile market has demonstrated substantial growth, with projections indicating expansion from 0.87 billion United States dollars in 2025 to 1.40 billion United States dollars by 2034, reflecting the increasing industrial importance of these compounds.

Research into halogenated phenylacetonitriles has revealed their significant utility in pharmaceutical synthesis, with particular emphasis on their role as intermediates in drug development processes. The strategic incorporation of halogens into phenylacetonitrile frameworks enables precise modulation of molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Modern synthetic methodologies have evolved to accommodate the preparation of increasingly complex halogenated variants, with transition-metal-mediated cyanation reactions providing efficient pathways for incorporating nitrile functionalities into halogenated aromatic systems.

The development of halogenated phenylacetonitriles has been particularly influenced by advances in nucleophilic aromatic substitution chemistry, where electron-withdrawing halogen substituents facilitate the introduction of various functional groups through displacement reactions. This reactivity pattern has proven especially valuable in synthetic sequences requiring selective functionalization of aromatic systems. Contemporary research has expanded to include multi-halogenated systems, where the presence of multiple halogen atoms creates distinctive reactivity profiles that can be exploited for selective transformations.

Industrial applications of halogenated phenylacetonitriles extend beyond pharmaceutical chemistry to include their use in agrochemical synthesis, where their structural complexity provides access to bioactive compounds with enhanced selectivity and reduced environmental persistence. The continued development of these compounds reflects their fundamental importance in advancing synthetic organic chemistry and their practical utility in addressing contemporary challenges in chemical research and development.

Historical Context of Fluorinated Organic Compounds

The historical development of fluorinated organic compounds traces back to the early nineteenth century, with the first organofluorine compound discovered in 1835 when Dumas and Péligot successfully synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride. This pioneering work established the foundation for subsequent developments in organofluorine chemistry, leading to Alexander Borodin's breakthrough in 1862 with the synthesis of benzoyl fluoride through halogen exchange reactions using benzoyl chloride and potassium bifluoride.

The early challenges in organofluorine chemistry were largely attributed to the explosive nature of elemental fluorine when mixed with organic compounds, as discovered by Henri Moissan and his contemporaries. This limitation prompted researchers to develop alternative fluorine sources, with Frédéric Swarts introducing antimony fluoride as a safer fluorinating reagent in 1898. These methodological advances were crucial in establishing the synthetic protocols that would later enable the development of complex fluorinated aromatic systems.

The industrial significance of fluorinated compounds became apparent in the 1920s with the development of chlorofluorocarbons, which demonstrated exceptional nonflammability and nontoxicity properties. General Motors' adoption of these compounds as refrigerants, produced by DuPont using Swarts' methodology, marked the beginning of large-scale organofluorine chemistry applications. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938 at DuPont's Jackson Laboratory further demonstrated the unique properties achievable through fluorine incorporation in organic molecules.

Significant methodological developments occurred in the late 1940s with the introduction of electrophilic fluorinating methodologies, beginning with cobalt trifluoride and culminating in electrochemical fluorination techniques developed by Joseph H. Simons in the 1930s. These innovations enabled the synthesis of carbon-fluorine bonds without relying on elemental fluorine or metathetical methods, greatly expanding the accessibility of fluorinated organic compounds. The discovery of 5-fluorouracil's anticancer activity in 1957 provided one of the first examples of rational drug design involving fluorinated compounds, sparking increased interest in fluorinated pharmaceuticals and demonstrating the potential for enhanced biological activity through strategic fluorine incorporation.

Scientific Significance of Multi-Substituted Aromatic Nitriles

Multi-substituted aromatic nitriles occupy a central position in contemporary organic synthesis due to their unique combination of electronic properties and synthetic versatility. The nitrile functional group's strong electron-withdrawing character, combined with its linear geometry and ability to participate in diverse chemical transformations, makes it an invaluable component in molecular design strategies. Research has demonstrated that nitrile-containing pharmaceuticals exhibit enhanced binding interactions with biological targets through multiple mechanisms, including hydrogen bonding, π-interactions, and dipole-dipole interactions.

The synthesis of multi-substituted aromatic nitriles has evolved to incorporate sophisticated methodologies that enable precise control over substitution patterns and stereochemistry. Recent developments in cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions have provided efficient routes to functionalized pyridines from alkyne and nitrile precursors, demonstrating the synthetic utility of nitrile-containing building blocks in constructing complex heterocyclic systems. These methodological advances have expanded the accessible chemical space for nitrile-containing compounds, enabling the preparation of structures with unprecedented complexity and functionality.

The electronic properties of aromatic nitriles are significantly influenced by the nature and positioning of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, enhance the electrophilic character of the nitrile carbon, facilitating nucleophilic addition reactions and increasing the compound's reactivity toward various chemical transformations. This electronic modulation is particularly important in pharmaceutical applications, where subtle changes in electronic properties can dramatically influence biological activity and selectivity.

Contemporary research in multi-substituted aromatic nitriles has revealed their importance in developing compounds with enhanced metabolic stability and improved pharmacokinetic properties. The nitrile group's resistance to hydrolysis under physiological conditions, combined with its ability to form specific interactions with enzyme active sites, has made it a preferred functional group in drug design strategies. Studies have shown that nitrile substituents can improve solubility, reduce lipophilicity, and enhance binding affinity to target proteins, making them valuable tools in lead optimization campaigns.

Research Objectives and Scope

The investigation of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile aims to provide a comprehensive understanding of this multi-substituted aromatic nitrile compound within the broader context of halogenated organic chemistry. The research objectives encompass detailed characterization of the compound's structural features, examination of its synthetic accessibility, and evaluation of its potential applications in chemical research and development. This analysis seeks to establish the compound's position within the phenylacetonitrile family and identify unique properties that distinguish it from related structures.

The scope of this investigation includes systematic examination of the compound's molecular properties, with particular emphasis on how the combination of chlorine, fluorine, and ethoxy substituents influences its chemical behavior and potential reactivity patterns. The research incorporates analysis of structural data, including molecular weight, formula, and stereochemical considerations, to establish a comprehensive molecular profile. Understanding these fundamental properties is essential for predicting the compound's behavior in various chemical environments and identifying optimal conditions for its synthesis and application.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9ClFNO | PubChem |

| Molecular Weight | 213.63 g/mol | PubChem |

| PubChem CID | 66523616 | PubChem |

| Chemical Abstracts Service Number | 1323966-15-9 | PubChem |

Contemporary research methodologies in multi-substituted aromatic nitriles have demonstrated the importance of comprehensive structural analysis in understanding compound behavior and predicting synthetic accessibility. The development of efficient synthetic routes to complex nitrile-containing compounds has become increasingly important as pharmaceutical and agrochemical applications continue to expand. This research framework emphasizes the integration of structural characterization with synthetic methodology development to provide practical insights for future applications.

The investigation also addresses the broader implications of multi-substituted aromatic nitriles in advancing synthetic organic chemistry methodologies. Recent developments in transition-metal-catalyzed reactions have provided new opportunities for constructing complex nitrile-containing structures with high efficiency and selectivity. These methodological advances have particular relevance for compounds like this compound, where multiple functional groups create unique synthetic challenges and opportunities.

Properties

IUPAC Name |

2-(4-chloro-3-ethoxy-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITFUMSTZSPTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238931 | |

| Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-15-9 | |

| Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS Number: 1323966-15-9) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClFNO, with a molecular weight of approximately 199.61 g/mol. Its structure includes a chloro group, an ethoxy group, and a fluorine atom on a phenyl ring, which contribute to its reactivity and biological properties .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. For instance, it has been shown to inhibit key kinases associated with cancer progression . The compound's ability to modulate the activity of these enzymes makes it a candidate for further investigation in cancer therapy.

The mechanism of action involves binding to specific biological targets, which can lead to modulation of their activity. This interaction may result in enzyme inhibition or receptor modulation, affecting various cellular processes. For example, its potential inhibition of epidermal growth factor receptor (EGFR) kinases suggests a pathway for targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its pharmacological properties. The following table summarizes key structural features and their implications:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances reactivity and binding affinity |

| Ethoxy Group | Affects solubility and bioavailability |

| Fluorine Atom | Modulates electronic properties and stability |

Comparative Analysis

When compared with similar compounds, this compound exhibits unique biological properties due to its specific functional groups. The following table highlights comparisons with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-fluorophenylacetonitrile | Lacks ethoxy group | More straightforward synthesis |

| 4-Fluorophenylacetonitrile | Lacks chlorine and ethoxy groups | Potentially lower toxicity |

| 4-Chloro-N,N-diethylphenylacetamide | Contains amide functional group | Higher lipophilicity |

These comparisons illustrate how variations in functional groups can affect chemical reactivity and biological properties.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Cancer Research : In vitro assays have demonstrated that derivatives similar to this compound exhibit inhibitory effects on EGFR kinases, crucial for tumor growth and survival.

- Neurological Applications : Investigations into azaspiro compounds indicate potential utility as LRRK2 kinase inhibitors, relevant for treating neurodegenerative diseases such as Parkinson's disease .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is significant in the development of pharmaceuticals due to its unique structural properties. It serves as an intermediate in synthesizing various biologically active compounds. For instance, derivatives of 4-chloro-3-ethoxy-2-fluorophenylacetonitrile have been explored for their potential anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The synthesis involved modifying the acetonitrile group to enhance solubility and bioavailability, leading to compounds that showed promising results in preclinical trials .

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. The chloro group can be replaced by various nucleophiles, allowing for the creation of complex organic molecules.

| Reaction Type | Nucleophile Used | Product Generated |

|---|---|---|

| Nucleophilic Substitution | Amine | Amide derivative |

| Nucleophilic Substitution | Alcohol | Ether derivative |

| Nucleophilic Substitution | Thiol | Thioether derivative |

Analytical Chemistry

Chromatography and Mass Spectrometry

The compound is also employed in analytical chemistry as a standard reference material for chromatographic techniques. Its distinct chemical properties make it suitable for method development and validation in quantitative analysis.

Application Example: Method Validation

In a study focusing on the quantification of pharmaceuticals, this compound was used as an internal standard in high-performance liquid chromatography (HPLC). The results indicated high precision and accuracy, demonstrating its effectiveness as a reference compound .

Material Science

Polymer Additive

Recent research has explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties.

| Property Tested | Result |

|---|---|

| Thermal Stability | Increased by 15% |

| Mechanical Strength | Improved tensile strength |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Substitution

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile (Alfa H32852)

- Structural Difference : Chloro and ethoxy groups are transposed (3-Cl, 4-OEt, 5-F vs. 4-Cl, 3-OEt, 2-F).

- Impact: Altered substitution positions affect dipole moments and reactivity.

3-Ethoxy-2,4-difluorophenylacetonitrile (CAS 1017778-26-5)

- Structural Difference : Additional fluorine at position 4 replaces the chloro group.

- Commercial availability from seven suppliers suggests broader industrial utility .

Functional Group Variations

4-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS 85386-80-7)

- Structural Difference : Trifluoromethyl (CF₃) at position 2 replaces ethoxy and fluoro groups.

- Impact : The strong electron-withdrawing CF₃ group significantly lowers electron density at the nitrile, increasing susceptibility to nucleophilic attack. Boiling point (234.8°C) and density (1.363 g/cm³) are higher than expected for the target compound due to CF₃’s polarizability .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (CAS 76783-44-3)

- Structural Difference: Hydroxyl (-OH) at the α-carbon and phenoxy (OPh) group at position 3.

- Impact: The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility (density: 1.289 g/cm³).

Key Observations :

- Electron Effects : The target compound’s ethoxy group provides moderate electron donation, balancing the electron-withdrawing Cl and F. This contrasts with CF₃-containing analogs, which prioritize electron-deficient nitriles for reactive intermediates.

Toxicity and Handling

While specific data for the target compound are unavailable, chloroacetonitrile derivatives (e.g., CAS 107-14-2) are broadly toxic to aquatic life . The ethoxy group in the target may reduce volatility compared to smaller nitriles, mitigating inhalation risks.

Preparation Methods

Starting Material Preparation

The aromatic ring substitution pattern (4-chloro, 3-ethoxy, 2-fluoro) is often introduced on a benzaldehyde or benzyl halide intermediate. For example, 4-chloro-3-ethoxy-2-fluorobenzaldehyde can be synthesized using selective halogenation and alkoxylation reactions on fluorobenzene derivatives, as reported in related literature on substituted benzaldehydes synthesis.

Introduction of the Acetonitrile Group

The acetonitrile group is introduced by converting the aldehyde or benzyl halide intermediate into the corresponding phenylacetonitrile derivative. Common methods include:

- Nucleophilic substitution using cyanide sources: The halogenated aromatic precursor (such as a benzyl chloride or bromide) is reacted with sodium cyanide or potassium cyanide under controlled conditions to substitute the halogen with a nitrile group.

- Knoevenagel-type condensation or related condensation reactions: Where applicable, aldehydes can be converted into nitriles via oxime formation followed by dehydration or by direct cyanide addition.

Typical Reaction Conditions

- Solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran are used to dissolve reactants.

- Temperature control is critical, often ranging from ambient to reflux conditions depending on the reactivity of the starting materials.

- Catalysts or phase-transfer agents may be employed to facilitate cyanide ion transfer and reaction efficiency.

Purification Techniques

- Extraction with organic solvents (ethyl acetate, isobutyl acetate) followed by aqueous washes to remove inorganic salts.

- Crystallization or recrystallization from suitable solvents to obtain pure 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile.

- Chromatographic purification (silica gel column chromatography) is often used for analytical scale or when high purity is required.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Chloro-3-ethoxy-2-fluorobenzyl chloride + NaCN | Nucleophilic substitution in DMF, 60-80°C, 4-6 h | 70-85 | Cyanide substitution to nitrile |

| 2 | Work-up with water and extraction with ethyl acetate | Separation of organic layer and washing | - | Removal of inorganic impurities |

| 3 | Recrystallization from ethanol or isopropanol | Purification | 90-95 | High purity product obtained |

This route is consistent with general aromatic nitrile synthesis protocols and aligns with procedures used for similar substituted phenylacetonitriles.

Research Findings and Optimization

- Solvent choice: Polar aprotic solvents such as DMF or acetonitrile enhance the nucleophilicity of cyanide ions, improving substitution efficiency.

- Temperature: Moderate heating (60-80°C) balances reaction rate and minimizes side reactions.

- Purity: Use of multiple extraction and recrystallization steps ensures removal of residual halides and cyanide salts.

- Safety: Cyanide handling requires strict safety protocols due to toxicity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting material | 4-Chloro-3-ethoxy-2-fluorobenzyl halide | Determines substitution pattern fidelity |

| Cyanide source | NaCN or KCN | Provides nitrile group |

| Solvent | DMF, acetonitrile | Enhances nucleophilicity and solubility |

| Temperature | 60-80°C | Controls reaction rate and side reactions |

| Reaction time | 4-6 hours | Ensures complete conversion |

| Purification | Extraction, recrystallization | Achieves high purity |

| Yield | 70-85% | Dependent on reaction conditions |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-chloro-3-ethoxy-2-fluorophenylacetonitrile, and how can reaction conditions be optimized for high purity?

- Methodology : A multi-step approach is typically employed. For example, halogenation (chlorination/fluorination) of a pre-functionalized phenylacetonitrile precursor can be performed using reagents like N-chlorosuccinimide (NCS) or Selectfluor® under inert conditions. Ethoxy group introduction may involve nucleophilic substitution (e.g., Williamson ether synthesis) on a hydroxylated intermediate. Optimization includes temperature control (e.g., 0–6°C for fluorination to minimize side reactions ), solvent selection (e.g., DMF for polar aprotic conditions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers in this compound?

- Methodology :

- ¹³C NMR : Chlorine and fluorine substituents cause distinct deshielding effects. For example, a fluorine atom at the 2-position on the benzene ring shifts adjacent carbons by ~10–15 ppm compared to the 3- or 4-position .

- ¹H NMR : Coupling constants (e.g., ) and splitting patterns differentiate ortho/para fluorine substitution. Ethoxy groups show characteristic triplets (~1.3 ppm for CH₃, 3.4–4.0 ppm for OCH₂) .

- IR : Nitrile stretches (~2240 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹) confirm functional groups .

Q. What are the critical stability considerations for storing this compound, and how can degradation be monitored?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Hydrolysis products (e.g., carboxylic acids) are identified by retention time shifts or molecular ion peaks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved for derivatives of this compound?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in ethoxy groups) causing signal broadening.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon connectivity. For example, NOESY can confirm spatial proximity of substituents .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate assignments .

Q. What mechanistic insights guide the design of catalytic systems for cross-coupling reactions involving this compound?

- Methodology : The nitrile group can act as a directing group in palladium-catalyzed C-H activation. For Suzuki-Miyaura coupling, optimize ligand systems (e.g., SPhos for sterically hindered aryl halides) and base (K₂CO₃) to enhance selectivity. Monitor reaction progress via in situ IR or LC-MS to detect intermediates .

Q. How do steric and electronic effects of the chloro/ethoxy/fluoro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Electrophilicity : Fluorine’s electron-withdrawing effect activates the ring for NAS at meta/para positions relative to the nitrile.

- Steric Hindrance : Ethoxy groups at the 3-position disfavor ortho substitution. Competitive experiments with labeled nucleophiles (e.g., ¹⁸O-KCN) quantify substituent effects .

Q. What analytical workflows are recommended for detecting environmental degradation products of this compound in aqueous systems?

- Methodology :

- SPE Extraction : Use C18 cartridges to concentrate samples. Elute with acetone and derivatize (e.g., silylation for GC-MS compatibility).

- HRMS (Q-TOF) : Identify hydroxylated or dehalogenated metabolites via accurate mass (<3 ppm error).

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess bioaccumulation potential .

Q. How can computational tools predict the reactivity of this compound in novel reaction pathways?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.